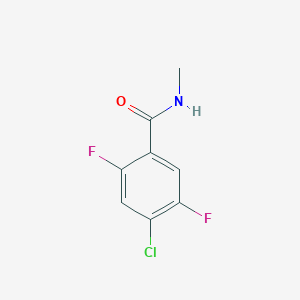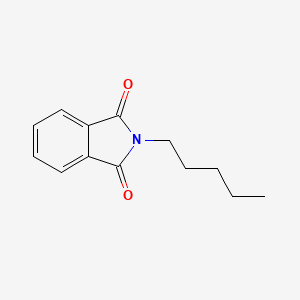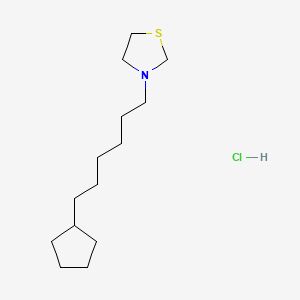![molecular formula C28H31N5OS2 B12005020 2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 618441-54-6](/img/structure/B12005020.png)
2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C28H31N5OS2 , is a fascinating member of the 1,2,4-triazole family. Its structure combines a 1,2,4-triazole core with an acetamide group and aromatic substituents. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes::
Isopropylanilino Methylation: The synthesis begins with the , which undergoes methylation using appropriate reagents (e.g., methyl iodide or dimethyl sulfate). This step introduces the isopropyl group.
Thiolation and Cyclization: Next, the thiol group (sulfanyl) is introduced by reacting the methylated aniline with a thiolating agent (e.g., sodium hydrosulfide). Cyclization of the resulting intermediate forms the 1,2,4-triazole ring.
Acetamide Formation: The final step involves acetylation of the triazole nitrogen using acetic anhydride or acetyl chloride.
Industrial Production:: While industrial-scale production methods are proprietary, the synthetic steps outlined above provide a conceptual framework for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation at the sulfur atoms or the phenyl ring.
Reduction: Reduction of the triazole ring or the acetamide group is possible.
Substitution: Substitution reactions can occur at the phenyl ring or the isopropyl group.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate conditions.
- Oxidation: Sulfone or sulfoxide derivatives.
- Reduction: Amines or hydroxylated compounds.
- Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a building block for novel materials.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparaison Avec Des Composés Similaires
While this compound stands out due to its 1,2,4-triazole scaffold and sulfanyl groups, similar compounds include 2-{[5-[(3-chloroanilino)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide and related analogs . Each compound’s distinct features contribute to its unique properties.
Propriétés
Numéro CAS |
618441-54-6 |
|---|---|
Formule moléculaire |
C28H31N5OS2 |
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-2-[[4-phenyl-5-[(N-propan-2-ylanilino)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H31N5OS2/c1-21(2)32(23-13-6-4-7-14-23)20-35-18-26-30-31-28(33(26)24-15-8-5-9-16-24)36-19-27(34)29-25-17-11-10-12-22(25)3/h4-17,21H,18-20H2,1-3H3,(H,29,34) |
Clé InChI |
LLXPZTMTJKNTGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CSCN(C4=CC=CC=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12004946.png)

![5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12004971.png)

![[(9R,17R)-17-(2-chloranylethanoyl)-9-fluoranyl-10,13,16-trimethyl-11-oxidanyl-3-oxidanylidene-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12004980.png)


![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
